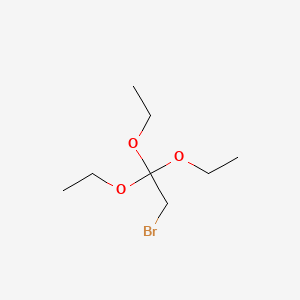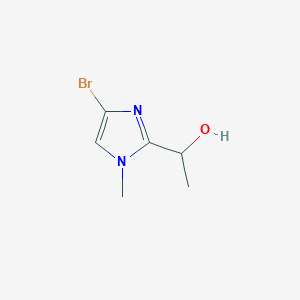
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methyl group attached to the imidazole ring, along with an ethanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol typically involves the bromination of 1-methylimidazole followed by the introduction of the ethanol group. One common method involves the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methylimidazole. This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethanol group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form 1-methylimidazole derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under suitable conditions.
Major Products Formed:
Oxidation: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde or 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetic acid.
Reduction: 1-Methylimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Derivatives of this compound may exhibit pharmacological activities and can be explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ethanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The molecular targets and pathways involved vary based on the context of its use[3][3].
Comparaison Avec Des Composés Similaires
1-Methylimidazole: Lacks the bromine and ethanol groups, making it less reactive in certain contexts.
4-Bromo-1-methylimidazole: Lacks the ethanol group, affecting its solubility and reactivity.
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde: An oxidation product of the compound, with different chemical properties.
Uniqueness: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9BrN2O |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
1-(4-bromo-1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-8-5(7)3-9(6)2/h3-4,10H,1-2H3 |
Clé InChI |
KUESBPOHPSZPDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CN1C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



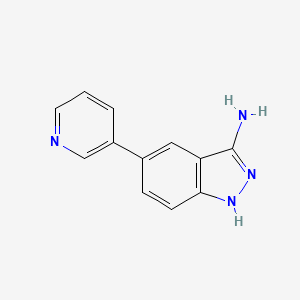
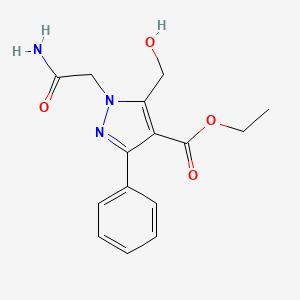


![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
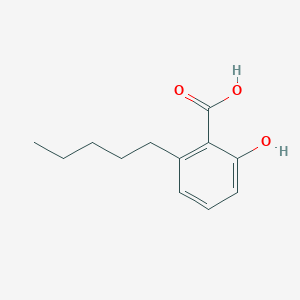
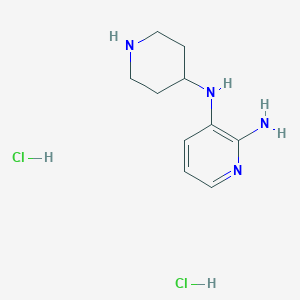
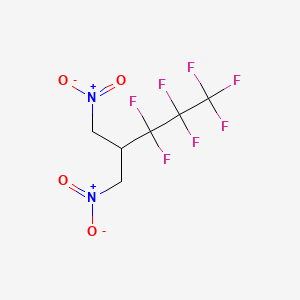
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)

![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
